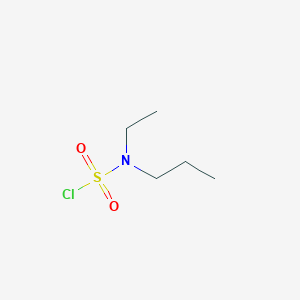
N-Ethyl-N-propylsulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-propylsulfamoyl chloride (EPSCl) is a sulfonamide compound that has gained attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Electronic and Biological Interactions
Research on derivatives of sulfamoyl chloride, such as N-[4-(Ethylsulfamoyl)phenyl]acetamide, shows significant insights into their structural parameters, electron behavior, and biological properties. Using computational methods like the Gaussian 16 W DFT tool, studies have evaluated the optimized geometrical properties, electron localization functions, and intermolecular interactions in polar liquids. This research contributes to understanding the reactivity and potential biological activities, including antifungal and anticancer properties, of compounds related to N-Ethyl-N-propylsulfamoyl chloride (Bharathy et al., 2021).
Chemical Reactivity and Synthesis
N-Carbonylsulfamoyl chloride (NCSA), a compound closely related to N-Ethyl-N-propylsulfamoyl chloride, showcases versatile chemical reactivity. It reacts with compounds containing hydroxyl, amino, or carboxyl groups, leading to the formation of N-chlorosulfonylurethanes, -ureas, and -amides. This reactivity highlights its utility in synthesizing a wide range of products, including derivatives of β-amino acids, unsaturated carboxylic acids, and β-lactams, demonstrating its significant role in chemical synthesis (Graf, 1968).
Catalytic Applications
The study on the silyl radical-mediated activation of sulfamoyl chlorides illustrates an innovative approach to synthesizing aliphatic sulfonamides from alkenes. This method highlights the potential of sulfamoyl chlorides in catalysis and late-stage functionalization in medicinal chemistry, paving the way for their application in synthesizing complex molecules (Hell et al., 2019).
Environmental Applications
Research on perfluorinated sulfonamides, which share structural similarities with N-Ethyl-N-propylsulfamoyl chloride, indicates their occurrence in indoor and outdoor environments and their potential impacts on human exposure. Such studies are crucial for understanding the environmental persistence and human health implications of sulfonamide compounds and their derivatives (Shoeib et al., 2005).
Propiedades
IUPAC Name |
N-ethyl-N-propylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S/c1-3-5-7(4-2)10(6,8)9/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDHZVOGPGPHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-propylsulfamoyl chloride | |
CAS RN |
627887-40-5 |
Source


|
| Record name | N-ethyl-N-propylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B2919295.png)





![(6-Azaspiro[3.4]octan-8-yl)methanol hydrochloride](/img/structure/B2919305.png)

![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)

![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2919312.png)

![trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)